
2-(3-Benzoylphenyl)-3,5,7-trihydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5,7-Trihydroxy-3’-benzoylflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a large group of natural polyphenolic compounds with various beneficial effects on human health, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of three hydroxyl groups and a benzoyl group attached to the flavone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-3’-benzoylflavone typically involves the condensation of appropriate benzoyl and flavone precursors under controlled conditions. One common method involves the use of benzoyl chloride and a flavone derivative in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxy-3’-benzoylflavone may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
3,5,7-Trihydroxy-3’-benzoylflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Alcohols or reduced flavone derivatives.
Substitution: Ethers or esters of the flavone compound.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism by which 3,5,7-Trihydroxy-3’-benzoylflavone exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
類似化合物との比較
3,5,7-Trihydroxy-3’-benzoylflavone can be compared with other similar flavonoid compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
What sets 3,5,7-Trihydroxy-3’-benzoylflavone apart is its unique combination of hydroxyl and benzoyl groups, which contribute to its distinct chemical reactivity and biological activities .
特性
分子式 |
C22H14O6 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C22H14O6/c23-15-10-16(24)18-17(11-15)28-22(21(27)20(18)26)14-8-4-7-13(9-14)19(25)12-5-2-1-3-6-12/h1-11,23-24,27H |
InChIキー |
ZSVFHCCTKLLREN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O |
同義語 |
2-(3-benzoylphenyl)-3,5,7-trihydroxychromen-4-one BPKae cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


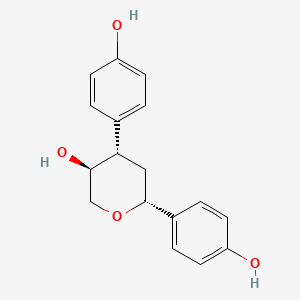
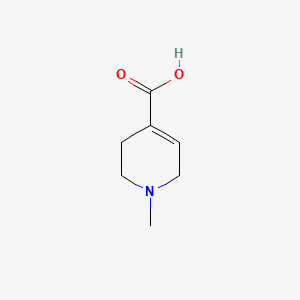

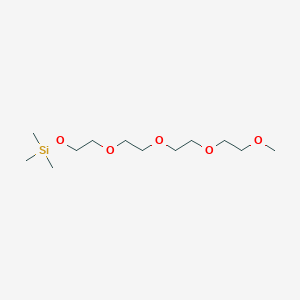
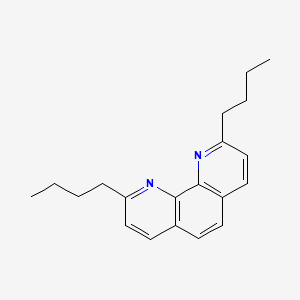
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
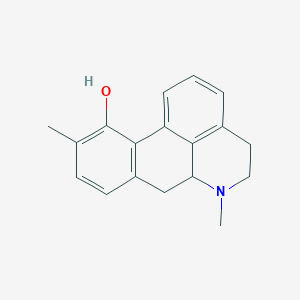
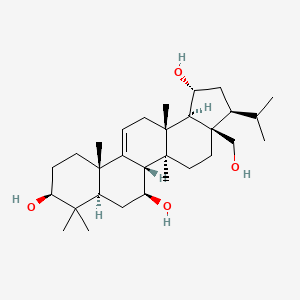


![2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1253308.png)
